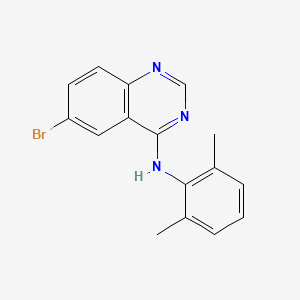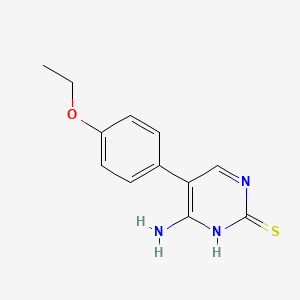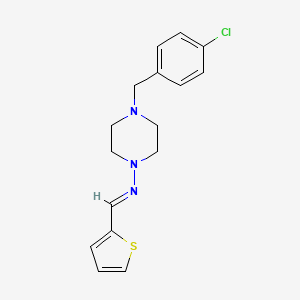![molecular formula C18H26N2O3 B5554396 N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554396.png)
N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide represents a class of organic compounds with potential applications in various fields of chemistry and biology. Its synthesis and analysis are critical for understanding its properties and potential applications.
Synthesis Analysis
The synthesis of related compounds often involves the Bischler-Napieralski reaction, which is utilized for the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides to form various heterocyclic compounds. This process involves cyclization under specific conditions to yield products with defined molecular structures (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of compounds related to N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide can be determined through X-ray crystallography. This method has confirmed the structure of various derivatives, establishing the configuration of molecules and highlighting the importance of precise structural determination in understanding compound properties (Prasad et al., 1979).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives reveal their potential for synthesis and the formation of novel compounds. For instance, the direct acylation reactions of certain benzamide derivatives lead to compounds with interesting solid-state properties and potential applications in colorimetric sensing due to specific chemical reactions that occur upon interaction with certain analytes (Younes et al., 2020).
Applications De Recherche Scientifique
Synthesis Techniques and Structural Analysis
- The Bischler-Napieralski reaction has been applied to synthesize various benzamide derivatives, including those structurally similar to N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide. For instance, N-(4-aryl-4-hydroxybutyl)benzamides have been cyclized under Bischler-Napieralski conditions to yield specific pyrrole derivatives, showcasing a methodology potentially applicable to the synthesis of related benzamide compounds (Browne, Skelton, & White, 1981).
Applications in Coordination Chemistry
- Benzamide derivatives have been incorporated into metalloligands, which are used to coordinate with metals like copper. These metalloligands, when combined with lanthanide salts, form complexes that exhibit single-molecule magnet (SMM) and single-chain magnet (SCM) behavior. This suggests potential applications in magnetic materials and molecular electronics (Costes, Vendier, & Wernsdorfer, 2010).
Crystal and Molecular Structure Studies
- Crystallographic analysis of benzamide derivatives offers insights into molecular structures and potential interactions. The study of the crystal and molecular structure of similar benzamide compounds can inform the understanding of intermolecular interactions and stability, which is crucial for the development of pharmaceuticals and materials science (Prasad et al., 1979).
Designing Histone Deacetylase Inhibitors
- Benzamide derivatives have been used in the design of histone deacetylase (HDAC) inhibitors. These compounds play a significant role in cancer treatment, as they can inhibit cancer cell proliferation and induce apoptosis. The development of such inhibitors can be informed by the structural and functional properties of similar benzamide compounds (Zhou et al., 2008).
Involvement in Novel Synthesis Reactions
- Benzamide derivatives have been involved in unique synthesis reactions, like the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes. This demonstrates the role of similar compounds in developing new synthetic methodologies, potentially leading to novel compounds for various applications (Tran, Li, Driess, & Hartwig, 2014).
Colorimetric Sensing of Anions
- Benzamide derivatives have been synthesized for colorimetric sensing of fluoride anions. This implies potential applications in analytical chemistry, where similar benzamide compounds could be used as sensors due to their ability to exhibit color changes in response to specific ions (Younes et al., 2020).
Development of Antihypertensive Agents
- Research on benzamide derivatives has led to the development of novel antihypertensive agents. This indicates the potential of similar benzamide compounds in the pharmaceutical industry for developing new treatments for hypertension and related cardiovascular conditions (Cassidy et al., 1992).
Propriétés
IUPAC Name |
N-(1-carbamoylcyclopentyl)-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,23)11-8-13-6-5-7-14(12-13)15(21)20-18(16(19)22)9-3-4-10-18/h5-7,12,23H,3-4,8-11H2,1-2H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZQYGZFDVSKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC2(CCCC2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(aminocarbonyl)cyclopentyl]-3-(3-hydroxy-3-methylbutyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B5554337.png)

![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)



![N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5554375.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)
![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5554391.png)
![1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5554392.png)
![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)
![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)